molecular formula C50H66N10O10S2 B10849185 H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2

H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2

Cat. No.: B10849185
M. Wt: 1031.3 g/mol
InChI Key: KBXJEGQBFLLJFL-ILNSAXFWSA-N
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Description

The compound H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 is a synthetic peptide with a sequence of amino acids. It is known for its potential applications in various fields, including medicinal chemistry and biological research. This peptide is particularly interesting due to its structural complexity and the presence of both natural and unnatural amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.

Major Products

    Disulfide Bonds: Formation of disulfide bonds between cysteine residues.

    Modified Peptides: Peptides with substituted amino acids, altering their biological activity or stability.

Scientific Research Applications

H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of peptide-based drugs targeting specific receptors or enzymes.

    Biological Research: The peptide serves as a tool for studying protein-protein interactions, receptor binding, and signal transduction pathways.

    Industrial Applications: It can be used in the production of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor or activator of certain receptors, influencing cellular responses.

Comparison with Similar Compounds

H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: can be compared with other similar peptides, such as:

The uniqueness of H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 lies in its specific sequence and the presence of both natural and unnatural amino acids, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C50H66N10O10S2

Molecular Weight

1031.3 g/mol

IUPAC Name

(4S,7R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C50H66N10O10S2/c1-28(2)43-50(70)59-42(49(69)57-40(25-61)29(3)62)27-72-71-26-41(58-44(64)35(52)21-30-11-5-4-6-12-30)48(68)55-38(22-31-16-18-33(63)19-17-31)46(66)56-39(23-32-24-53-36-14-8-7-13-34(32)36)47(67)54-37(45(65)60-43)15-9-10-20-51/h4-8,11-14,16-19,24-25,28-29,35,37-43,53,62-63H,9-10,15,20-23,26-27,51-52H2,1-3H3,(H,54,67)(H,55,68)(H,56,66)(H,57,69)(H,58,64)(H,59,70)(H,60,65)/t29-,35+,37+,38+,39-,40-,41+,42-,43-/m1/s1

InChI Key

KBXJEGQBFLLJFL-ILNSAXFWSA-N

Isomeric SMILES

C[C@H]([C@@H](C=O)NC(=O)[C@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C=O)C(C)O

Origin of Product

United States

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